molecular formula C18H14BrN3O3S B2705561 (4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone CAS No. 301234-02-6

(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone

Cat. No.: B2705561
CAS No.: 301234-02-6
M. Wt: 432.29
InChI Key: DDYPZKSGMXRJQM-UHFFFAOYSA-N
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Description

(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14BrN3O3S and its molecular weight is 432.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Research has focused on synthesizing novel compounds and exploring their reactions with nucleophiles and active methylene compounds. For instance, Hassaneen et al. (1991) described the synthesis of related pyrazole derivatives and their subsequent reactions with various nucleophiles to afford substitution products and the formation of selenadiazoline and thiadiazoline derivatives Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991.

Biological Evaluation and Antimicrobial Activity

Anticoronavirus and Antitumoral Activity

Structural Characterization and Computational Studies

  • Advanced structural characterization and computational studies, including density functional theory (DFT) and docking studies, have been conducted to elucidate the properties and potential biological activities of similar compounds. Shahana and Yardily (2020) synthesized novel thiazol derivatives and carried out comprehensive spectral characterization, DFT, and docking studies to understand their antibacterial activity M. Shahana & A. Yardily, 2020.

Properties

IUPAC Name

(4-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(26-16-9-7-15(8-10-16)22(24)25)12(2)21(20-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYPZKSGMXRJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.